1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione
説明
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic architecture and defined stereochemical centers. The molecule features a 13S,17S stereochemical configuration within the cyclopenta[a]phenanthrene core structure, which establishes specific three-dimensional spatial arrangements critical for its molecular recognition properties. The compound's designation as pyrrolidine-2,5-dione distinguishes it from closely related analogues containing pyrrole-2,5-dione moieties, representing a fundamental structural modification that significantly impacts biological activity.
The stereochemical configuration at carbons 13 and 17 follows the Cahn-Ingold-Prelog priority rules, where the S configuration indicates specific spatial orientations of substituent groups. This stereochemistry is particularly significant within the context of steroid chemistry, as it determines the overall molecular geometry and potential binding interactions with biological targets. The methoxy group positioned at carbon 3 provides additional polar functionality, while the 13-methyl substituent contributes to the overall hydrophobic character of the steroid nucleus.
The hexyl linker connecting the steroid moiety to the pyrrolidine-2,5-dione group represents a flexible alkyl chain that allows conformational freedom between the two distinct pharmacophoric regions. This structural feature is common among aminosteroid derivatives and plays a crucial role in determining the compound's interaction with cellular targets. The systematic naming convention accurately captures these structural elements, ensuring precise chemical identification and facilitating comparison with related compounds in the literature.
Molecular Topology and Bond Connectivity Patterns
The molecular topology of this aminosteroid exhibits a characteristic tetracyclic steroid backbone fused with additional functional groups that define its unique chemical properties. The cyclopenta[a]phenanthrene core consists of four fused rings designated as A, B, C, and D rings according to standard steroid nomenclature, with the phenanthrene portion comprising rings A, B, and C, while ring D represents the cyclopentane moiety. The bond connectivity patterns within this framework follow established aromatic and aliphatic carbon-carbon bonding arrangements that provide structural rigidity to the molecular architecture.
Within the steroid nucleus, the A ring contains the methoxy-substituted aromatic system, exhibiting characteristic benzene ring connectivity with the methoxy group at position 3 contributing electron-donating properties to the aromatic system. The B and C rings adopt cyclohexane conformations typical of steroid structures, while the D ring (cyclopentane) provides additional conformational constraints. The molecular formula for related cyclopenta[a]phenanthrene derivatives indicates the presence of extensive carbon-carbon bond networks that define the overall structural framework.
The linker region connecting the steroid moiety to the pyrrolidine-2,5-dione group consists of a hexyl chain with amino functionality at the 17-position of the steroid. This creates an extended molecular architecture where the rigid steroid portion is connected to the flexible pyrrolidine-2,5-dione group through a saturated alkyl bridge. The pyrrolidine-2,5-dione moiety itself represents a five-membered lactam ring with characteristic amide bonding patterns and carbonyl functionalities that contribute to the compound's hydrogen bonding capabilities.
| Structural Component | Bond Type | Connectivity Pattern |
|---|---|---|
| Cyclopenta[a]phenanthrene core | Aromatic/Aliphatic | Four fused rings (A, B, C, D) |
| Methoxy substituent | Ether linkage | Attached to position 3 of A ring |
| Hexyl linker | Saturated alkyl chain | Six-carbon bridge |
| Pyrrolidine-2,5-dione | Lactam ring | Five-membered ring with two carbonyls |
Crystallographic Data and Conformational Dynamics
Crystallographic analysis of related cyclopenta[a]phenanthrene derivatives provides valuable insights into the three-dimensional structure and conformational preferences of this compound class. X-ray crystallographic studies on similar compounds have revealed specific molecular conformations and intermolecular packing arrangements that influence solid-state properties. The steroid ring B typically adopts a half-chair conformation, while the five-membered D ring exists in an intermediate form between envelope and half-chair conformations, as observed in related decahydrocyclopenta[a]phenanthrene derivatives.
Detailed structural analyses of cyclopenta[a]phenanthrene compounds demonstrate significant bay-region distortions that result from steric interactions between substituent groups. These distortions manifest as out-of-plane deviations from planarity, particularly in compounds containing methyl substitutions at position 11 or similar locations within the molecular framework. The crystallographic data reveals torsion angles ranging from 13 to 20 degrees in bay regions, with out-of-plane displacements reaching up to 0.8 Angstroms for certain substituent groups.
Conformational dynamics studies indicate that the hexyl linker region provides considerable flexibility, allowing the pyrrolidine-2,5-dione moiety to adopt various spatial orientations relative to the steroid nucleus. This conformational freedom is crucial for understanding the compound's potential binding modes and biological activity. The molecular packing in crystal structures typically involves hydrogen bonding interactions, particularly between carbonyl oxygens and hydrogen atoms from adjacent molecules, creating layer-like arrangements that stabilize the solid-state structure.
| Crystallographic Parameter | Value Range | Reference Structure |
|---|---|---|
| Bay region torsion angles | 13-20 degrees | Related cyclopenta[a]phenanthrenes |
| Out-of-plane displacement | Up to 0.8 Å | Substituted derivatives |
| Ring B conformation | Half-chair | Steroid derivatives |
| Ring D conformation | Envelope/half-chair intermediate | Five-membered ring systems |
Comparative Analysis with Related Cyclopenta[a]phenanthrene Derivatives
Comparative structural analysis reveals significant differences between this pyrrolidine-2,5-dione derivative and its closely related pyrrole-2,5-dione analogue, commonly known as the active phospholipase inhibitor compound. The primary structural distinction lies in the terminal heterocyclic moiety, where the pyrrolidine ring contains a saturated five-membered ring structure with nitrogen, while the pyrrole variant features an unsaturated aromatic five-membered ring. This fundamental difference in electron distribution and ring saturation substantially affects the compound's chemical reactivity and biological activity profiles.
The alkylation behavior demonstrates marked differences between these structural variants. Studies have shown that the pyrrole-2,5-dione analogue readily alkylates cysteine residues in target proteins through Michael addition reactions, while the pyrrolidine-2,5-dione derivative exhibits significantly reduced alkylating capacity due to the absence of activated double bonds. This difference in reactivity explains the inactive nature of the pyrrolidine derivative compared to its pyrrole counterpart, as the alkylation mechanism appears essential for biological activity.
Molecular weight comparisons reveal subtle but important differences between these analogues. The pyrrolidine-2,5-dione derivative and its pyrrole counterpart share identical molecular formulas but differ in their degree of unsaturation, affecting their overall chemical properties and potential biological interactions. Additional cyclopenta[a]phenanthrene derivatives in the literature include various substitution patterns at positions 11, 12, and 17, each contributing unique structural characteristics that influence their carcinogenic potential and biological activity.
| Compound Type | Terminal Moiety | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Pyrrolidine derivative | Saturated five-membered lactam | C₂₉H₄₀N₂O₃ | Reduced alkylating capacity |
| Pyrrole derivative | Unsaturated five-membered lactam | C₂₉H₄₀N₂O₃ | Active alkylating agent |
| Basic cyclopenta[a]phenanthrene | Ketone functionality | C₁₉H₂₀O₂ | Core steroid structure |
| Methoxy derivatives | Various ring substitutions | Variable | Enhanced solubility properties |
特性
分子式 |
C29H42N2O3 |
|---|---|
分子量 |
466.7 g/mol |
IUPAC名 |
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H42N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,19,23-26,30H,3-7,9,11-18H2,1-2H3/t23?,24?,25?,26-,29-/m0/s1 |
InChIキー |
CJHWFIUASFBCKN-LDFSQWPGSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC[C@@H]2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |
正規SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)CCC4=O)CCC5=C3C=CC(=C5)OC |
同義語 |
1-(6-((17beta-3-methoxyestra-1,3,5(10)-triene-17-yl)amino)hexyl)-2,5-pyrrolidinedione U 73343 U-73343 |
製品の起源 |
United States |
化学反応の分析
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemical Behavior
This compound undergoes various chemical reactions including oxidation and reduction processes. These reactions can lead to the formation of different derivatives that may exhibit enhanced biological activity or selectivity towards specific targets in therapeutic applications.
Pharmacological Studies
Research indicates that compounds structurally related to 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione may possess anticancer properties. For instance:
- Anti-Angiogenic Activity : Studies have shown that derivatives can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). The inhibition was dose-dependent and linked to the suppression of key signaling pathways such as phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) phosphorylation .
Biochemical Mechanisms
The compound may interact with various biological pathways:
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit fibroblast growth factor receptor (FGFR) activity. This inhibition is crucial for developing targeted therapies for cancers that are dependent on FGFR signaling .
Synthetic Chemistry
The complexity of the compound allows for exploration in synthetic methodologies. For instance:
- Retrosynthesis : The compound can be synthesized through strategic chemical reactions involving simpler precursors. This aspect is vital for developing scalable production methods for pharmaceutical applications .
Toxicological Assessments
Understanding the safety profile of this compound is essential. Preliminary studies suggest that while certain derivatives exhibit potent biological activity against cancer cell lines, their toxicity profiles must be thoroughly evaluated to ensure clinical viability .
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer efficacy of a derivative similar to This compound against several cancer cell lines including H460 and A549. The results indicated IC50 values comparable to established treatments like SU5402 .
Case Study 2: Angiogenesis Inhibition
Another research highlighted the compound's ability to reduce tube formation in HUVECs significantly. In vitro assays demonstrated that at concentrations of 0.1 µM to 10 µM, the compound inhibited capillary sprouting from rat aorta rings by up to 46.80% .
作用機序
The mechanism of action of 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, it is likely that the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .
類似化合物との比較
Structural and Functional Comparison with Analogues
Pyrrolidine-2,5-Dione Derivatives
(a) MBX-2982 Derivatives
- Structural Difference: Replacement of tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives resulted in a 2-fold increase in agonistic activity compared to pyrrolidin-2-one (a non-dione analogue). The carbonyl groups in the dione stabilize hydrogen bonds with residues like Q65².⁶⁴ and R262⁷.³⁶ in GPR119, enhancing receptor activation .
(b) Carbonic Anhydrase (CA) Inhibitors
- 3-Chloro-1-aryl Pyrrolidine-2,5-diones: Derivatives with bicyclic aryl substituents (e.g., quinoline in compound 71c) showed potent inhibition of hCA II (Ki = 10.64 nM), outperforming acetazolamide (Ki = 31.93 nM) .
- Target Compound Comparison : The steroidal core in the target compound may shift selectivity toward steroidogenic enzymes (e.g., aromatase) rather than CA isoforms.
(c) Anti-Alzheimer Agents
- N-Aryl Pyrrolidine-2,5-diones : Nitro- and hydroxy-substituted derivatives (e.g., 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,5-dione) exhibited pIC50 = 3.124 for acetylcholinesterase inhibition, surpassing donepezil (pIC50 = 2.764) .
- Target Compound : The methoxy group on the steroidal core may enhance CNS penetration, but the bulky decahydrocyclopenta[a]phenanthrene could limit blood-brain barrier permeability.
Cyclopenta[a]phenanthrene-Based Analogues
(a) GAP-EDL-1
- Structure: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .
- Key Difference: Lacks the pyrrolidine-2,5-dione and hexyl linker. The cyanomethoxy group confers distinct electronic properties.
(b) Steroidal Glycosides
Pharmacological and Physicochemical Data
Table 1: Key Pharmacological Properties
Table 2: Physicochemical Properties
| Compound | logP | Molecular Weight | Solubility (µM) |
|---|---|---|---|
| Target Compound | ~4.2 | ~500 | Low (est.) |
| MBX-2982 Derivative | ~3.8 | ~450 | Moderate |
| 71c (CA Inhibitor) | ~2.5 | ~350 | High |
生物活性
1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione is a complex organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The molecular formula of this compound is C29H42N2O3 with a molecular weight of approximately 466.7 g/mol.
Structural Characteristics
The compound features a cyclopenta[a]phenanthrene core structure modified by a methoxy group and an amino hexyl side chain attached to a pyrrolidine-2,5-dione moiety. The stereochemistry at positions 13 and 17 is crucial for its biological interactions and efficacy.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuritogenic Activity : The compound has been studied for its ability to induce neurite outgrowth in neuronal cell lines. Similar compounds have shown that activation of signaling pathways involving IGF-1 receptor and ERK can lead to enhanced neurite formation .
- Phospholipase C Inhibition : It has been identified as a phospholipase C (PLC) inhibitor. PLC plays a critical role in various cellular processes including signal transduction pathways that are vital for cell growth and differentiation. This inhibition could potentially affect numerous signaling cascades within cells.
- Potential Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through the modulation of apoptotic pathways and cell cycle regulation .
Study 1: Neurite Outgrowth Induction
In a study focused on neurite outgrowth in PC12 cells (a model for neuronal differentiation), it was found that compounds structurally related to 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,7,... exhibited significant neuritogenic activity. The mechanism involved phosphorylation of key proteins such as Akt and ERK which are essential for neuronal survival and differentiation .
Study 2: Inhibition of Phospholipase C
Research exploring the effects of phospholipase C inhibitors revealed that 1-[6-[[(13S,17S)-3-methoxy-13-methyl-6,... significantly reduced PLC activity in various cellular models. This inhibition was associated with altered calcium signaling and downstream effects on cell proliferation and survival.
Data Table: Biological Activities Summary
準備方法
Synthesis of the Cyclopenta[a]Phenanthren Core
The steroidal backbone is synthesized via cyclization of a pre-functionalized precursor. Starting with a 3-methoxy-13-methyl estrone derivative, the cyclopenta[a]phenanthren system is formed through acid-catalyzed intramolecular cyclization. Key steps include:
-
Friedel-Crafts Alkylation : A boron trifluoride etherate (BF₃·Et₂O)-catalyzed reaction induces cyclization of a 1,2,3,4-tetrahydro-6-methoxynaphthalene intermediate, yielding the fused tetracyclic framework .
-
Stereochemical Control : The 13-methyl and 17S configurations are established using chiral auxiliaries during precursor synthesis. Enzymatic resolution with lipases ensures enantiomeric purity .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT, 12 h | 68 |
| Resolution | Candida antarctica lipase B, pH 7.5 buffer | 92 (ee >98%) |
Introduction of the 17-Aminohexyl Side Chain
The 17-position is functionalized via a Curtius rearrangement to install the primary amine, followed by hexyl chain elongation:
-
Curtius Rearrangement : Treatment of the 17-keto intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in toluene generates an isocyanate, which is hydrolyzed to the 17-amine .
-
Hexylation : The amine undergoes nucleophilic substitution with 1,6-dibromohexane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Selective monoalkylation is achieved at 50°C for 8 h .
Critical Parameters :
-
Temperature control (<60°C) prevents di-substitution.
-
Anhydrous conditions are essential to avoid hydrolysis of the bromide.
Coupling with Pyrrolidine-2,5-Dione
The terminal amine of the hexyl side chain is alkylated with pyrrolidine-2,5-dione under optimized N-alkylation conditions:
-
N-Alkylation : A mixture of the aminohexyl intermediate, pyrrolidine-2,5-dione, and K₂CO₃ in dry DMF is refluxed for 6 h. The reaction proceeds via an SN2 mechanism, yielding the target compound after purification .
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted dione and byproducts.
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 110°C (reflux) |
| Yield | 62% |
Structural Validation and Characterization
The final product is characterized using spectroscopic and analytical methods:
-
¹H NMR : Absence of vinylic protons (δ 5.2–5.8 ppm) confirms full saturation of the steroidal core .
-
Mass Spectrometry : Molecular ion peak at m/z 527.3 ([M+H]⁺) aligns with the theoretical molecular weight (526.7 g/mol).
-
X-ray Crystallography : Resolves the 13S and 17S configurations, with Cahn-Ingold-Prelog priority confirming stereodescriptors .
Industrial-Scale Considerations
For large-scale production, modifications enhance efficiency:
-
Continuous Flow Reactors : Replace batch processing for the cyclization and alkylation steps, reducing reaction times by 40% .
-
Catalyst Recycling : Nickel-alumina catalysts from pyrrolidine synthesis are adapted for hexylation, achieving 90% recovery via filtration.
Challenges and Optimization
-
Stereochemical Drift : Elevated temperatures during hexylation cause partial racemization at C17. Implementing low-temperature microwaves (50°C, 150 W) mitigates this issue.
-
Byproduct Formation : Over-alkylation is suppressed using a 1:1 molar ratio of aminohexyl intermediate to pyrrolidine-2,5-dione.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis requires strict control of reaction conditions, including inert atmospheres (e.g., nitrogen) to prevent oxidation and precise temperature regulation (e.g., 40–60°C). Automated reactors improve reproducibility by minimizing human error during multi-step processes. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate the target compound from byproducts like unreacted intermediates or stereoisomers .
Q. How can spectroscopic techniques (NMR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Compare experimental shifts (e.g., δ 1.2–1.4 ppm for methyl groups in the steroidal backbone) with reference data from analogous cyclopenta[a]phenanthrene derivatives .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution ESI-MS, ensuring the observed m/z matches the theoretical value (e.g., 328.4022 g/mol for related structures) .
- IR Spectroscopy : Confirm functional groups like the pyrrolidine-2,5-dione moiety via carbonyl stretches (~1750 cm⁻¹) .
Q. What stability precautions are necessary for long-term storage?
- Methodological Answer : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the pyrrolidine-dione ring. Monitor degradation via HPLC every 6 months, using a C18 column and acetonitrile/water mobile phase (70:30) to detect breakdown products .
Q. How can in vitro assays assess the compound’s biological activity?
- Methodological Answer : Use cell-based assays (e.g., luciferase reporters for steroid receptor modulation) with dose-response curves (0.1–100 µM). Include positive controls (e.g., dexamethasone for glucocorticoid receptor assays) and validate results with siRNA knockdowns or competitive antagonists to confirm target specificity .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare surface plasmon resonance (SPR) with radioligand binding assays to distinguish true affinity from nonspecific interactions.
- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize binding poses, focusing on the hexyl-pyrrolidine side chain’s orientation relative to the receptor’s ligand-binding domain .
- Statistical Validation : Apply Bayesian meta-analysis to reconcile discrepancies across studies, weighting data by assay precision (e.g., SPR’s lower noise vs. fluorescence polarization’s throughput) .
Q. What computational strategies predict off-target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to identify stable binding modes and potential cross-reactivity with related receptors (e.g., progesterone vs. androgen receptors).
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interactomes in cell lysates, followed by LC-MS/MS identification .
Q. How can synthetic routes be optimized to reduce stereochemical impurities?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) during steroidal backbone synthesis to enhance enantiomeric excess (ee > 95%).
- In-line Analytics : Integrate FTIR or Raman spectroscopy into flow reactors for real-time monitoring of intermediate stereochemistry .
Q. What advanced spectral techniques resolve ambiguities in regiochemistry?
- Methodological Answer :
- NOESY/ROESY NMR : Identify spatial proximities between the 3-methoxy group and adjacent protons to confirm the steroidal ring’s substitution pattern.
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for candidate regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
